

# key spectral information for 2-Nitrophenyl phenyl sulfide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Nitrophenyl phenyl sulfide

Cat. No.: B057185

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## In-Depth Technical Guide: 2-Nitrophenyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral information for **2-Nitrophenyl phenyl sulfide**, a key intermediate in various fields of chemical synthesis. This document details the essential spectroscopic data, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

### Core Spectral Data

The following tables summarize the key spectral information for **2-Nitrophenyl phenyl sulfide**, providing a foundational dataset for its identification and characterization.

### Table 1: <sup>1</sup>H NMR Spectral Data of 2-Nitrophenyl Phenyl Sulfide

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.21	dd	8.1, 1.2	1H, Ar-H
7.49	dt	7.5, 1.5	1H, Ar-H
7.40-7.35	m	2H, Ph-H	
7.21-7.15	m	2H, Ph-H	
7.06-6.98	m	3H, Ph-H	

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm.

**Table 2: <sup>13</sup>C NMR Spectral Data of 2-Nitrophenyl Phenyl Sulfide**

Chemical Shift ( $\delta$ ) ppm	Assignment
145.4	C-NO <sub>2</sub>
134.8	C-S (nitrophenyl)
133.2	CH (nitrophenyl)
131.5	C-S (phenyl)
129.8	CH (phenyl)
128.0	CH (phenyl)
126.9	CH (nitrophenyl)
125.5	CH (nitrophenyl)

Solvent: CDCl<sub>3</sub>. Data is predicted and compiled from typical chemical shift ranges.

**Table 3: FT-IR Spectral Data of 2-Nitrophenyl Phenyl Sulfide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3075	Medium	Aromatic C-H Stretch
1575	Strong	Asymmetric NO <sub>2</sub> Stretch
1510	Strong	Aromatic C=C Stretch
1340	Strong	Symmetric NO <sub>2</sub> Stretch
1080	Medium	C-S Stretch
850	Strong	C-N Stretch
740	Strong	Aromatic C-H Bend (ortho-disubstituted)
690	Strong	Aromatic C-H Bend (monosubstituted)

Sample preparation: KBr pellet.

## Table 4: Mass Spectrometry Data of 2-Nitrophenyl Phenyl Sulfide

m/z	Relative Intensity (%)	Assignment
232	100	[M+H] <sup>+</sup>
248	[M+H+O] <sup>+</sup>	
215	[M+H-OH] <sup>+</sup>	
214	[M+H-H <sub>2</sub> O] <sup>+</sup>	
202	[M+H-NO] <sup>+</sup>	
186	[M+H-NO <sub>2</sub> ] <sup>+</sup>	
184	[M+H-H <sub>2</sub> S] <sup>+</sup>	
168	[M+H-SO <sub>2</sub> ] <sup>+</sup>	
167	[M+H-SO <sub>2</sub> H] <sup>+</sup>	
154	[C <sub>6</sub> H <sub>4</sub> NO <sub>2</sub> S] <sup>+</sup>	
125	[C <sub>6</sub> H <sub>5</sub> SO] <sup>+</sup>	
123	[C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub> ] <sup>+</sup>	
109	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>	

Ionization Method: Electrospray Ionization (ESI).

## Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of **2-Nitrophenyl phenyl sulfide** are provided below.

### Synthesis of 2-Nitrophenyl Phenyl Sulfide.[1]

- Materials:
  - Thiophenol (benzenethiol)
  - Potassium hydroxide (KOH)

- 1-Chloro-2-nitrobenzene
- Dimethyl sulfoxide (DMSO)
- Ethyl ether
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water
- Procedure:
  1. In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (0.1 mol) and potassium hydroxide (0.1 mol) in 30 mL of DMSO.
  2. Stir the mixture at room temperature for 30 minutes.
  3. Add a solution of 1-chloro-2-nitrobenzene (0.1 mol) in 10 mL of DMSO dropwise to the reaction mixture over a period of 5 minutes.
  4. Heat the resulting mixture to 90°C and stir for 5 hours.
  5. After cooling to room temperature, pour the reaction mixture into 200 mL of water.
  6. Extract the aqueous mixture with ethyl ether (3 x 50 mL).
  7. Combine the organic extracts and wash with deionized water (5 x 50 mL).
  8. Dry the organic layer over anhydrous sodium sulfate.
  9. Remove the solvent under reduced pressure to yield the crude product.
  10. Purify the crude product by recrystallization or column chromatography to obtain pure **2-Nitrophenyl phenyl sulfide**.

## Spectroscopic Characterization

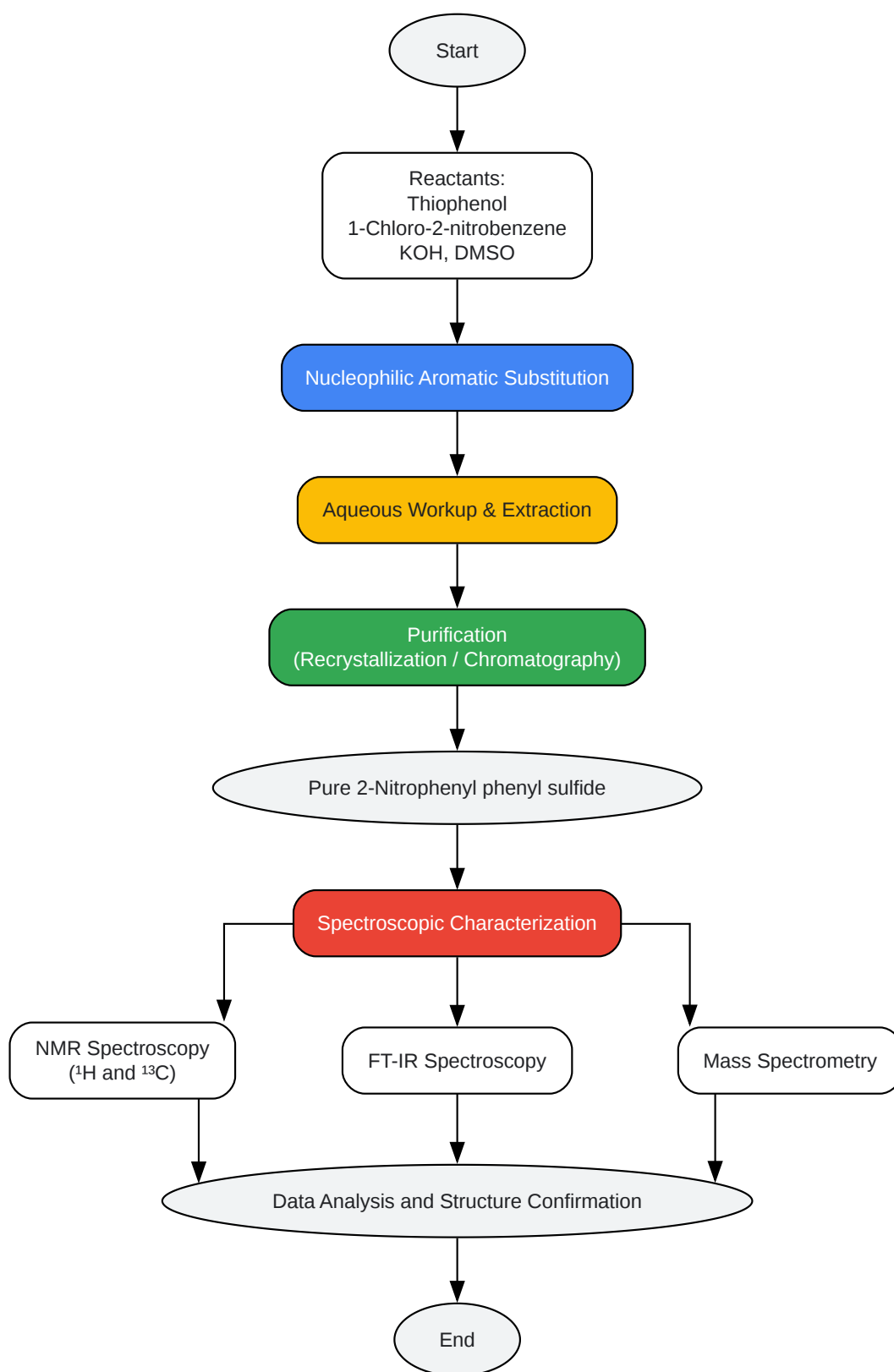
- Sample Preparation: Dissolve approximately 10-20 mg of purified **2-Nitrophenyl phenyl sulfide** in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an

internal standard.

- **$^1\text{H}$  NMR Spectroscopy:** Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0 to 200 ppm and employ proton decoupling. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to  $^1\text{H}$  NMR.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (1-2 mg) of purified **2-Nitrophenyl phenyl sulfide** with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the FT-IR spectrum in the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
- **Sample Preparation:** Prepare a dilute solution of **2-Nitrophenyl phenyl sulfide** in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in the positive ion mode over a suitable  $m/z$  range (e.g., 50-500 amu).
- **Data Analysis:** Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$ ) and analyze the fragmentation pattern to confirm the structure of the compound.

## Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of **2-Nitrophenyl phenyl sulfide**.



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Caption: Synthesis and Characterization Workflow.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)